Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate
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Overview
Description
Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves the reaction of 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its broad pharmacological spectrum, including antiviral, antimicrobial, and anticancer activities.
4-Amino-5-(pyridyl)-1,2,4-triazole-3-thiol: A precursor in the synthesis of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate.
Uniqueness
This compound is unique due to its combination of a triazole ring, a pyridine ring, and a thioether linkage. This structure provides a versatile platform for chemical modifications, enhancing its potential for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H11N5O2S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
methyl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H11N5O2S/c1-17-8(16)6-18-10-14-13-9(15(10)11)7-2-4-12-5-3-7/h2-5H,6,11H2,1H3 |
InChI Key |
BKQHBRIPRHQTNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2 |
Origin of Product |
United States |
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